molecular formula C12H13ClN2 B11885411 (2-Chloro-6,8-dimethylquinolin-3-yl)methanamine

(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine

Cat. No.: B11885411
M. Wt: 220.70 g/mol
InChI Key: TZYDSDWPDZUPTR-UHFFFAOYSA-N
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Description

(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine is a versatile chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol . This compound is known for its high purity and is widely used in various research and development applications.

Preparation Methods

The synthesis of (2-Chloro-6,8-dimethylquinolin-3-yl)methanamine involves multiple stages. One common method starts with the reaction of N-(3,4-dimethylphenyl)acetamide with phosphoryl chloride at 0–5°C to obtain 2-chloro-6,7-dimethylquinoline-3-carbaldehyde. This intermediate is then reacted with hydrazine hydrate in ethanol to form [(2-chloro-6,7-dimethylquinolin-3-yl)methylene]hydrazine

Chemical Reactions Analysis

(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrazine hydrate, phosphoryl chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-6,8-dimethylquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

(2-chloro-6,8-dimethylquinolin-3-yl)methanamine

InChI

InChI=1S/C12H13ClN2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(13)15-11/h3-5H,6,14H2,1-2H3

InChI Key

TZYDSDWPDZUPTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CN)C

Origin of Product

United States

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